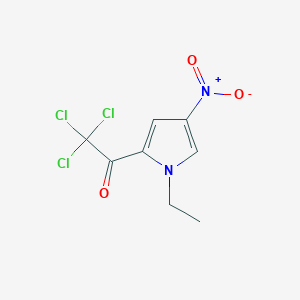

2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone

Description

2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone (CAS: 53391-50-7) is a nitro-substituted pyrrole derivative functionalized with a trichloroacetyl group. Its structure consists of a 1-ethyl-4-nitro-pyrrole core linked to a trichloromethyl ketone moiety, which imparts significant electron-withdrawing properties. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactivity and structural versatility .

Properties

IUPAC Name |

2,2,2-trichloro-1-(1-ethyl-4-nitropyrrol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3N2O3/c1-2-12-4-5(13(15)16)3-6(12)7(14)8(9,10)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNJGWQPBAGHFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693158 | |

| Record name | 2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942296-58-4 | |

| Record name | 2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone typically involves the reaction of 1-ethyl-4-nitro-1H-pyrrole with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

Reduction: The trichloromethyl group can be reduced to form a dichloromethyl or chloromethyl group.

Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Sodium hydroxide, alcohols.

Major Products Formed

Reduction: Formation of 2,2-dichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone.

Substitution: Formation of 2,2,2-trihydroxy-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone.

Scientific Research Applications

Medicinal Chemistry

Biological Activity

The compound exhibits significant biological activity due to its ability to interact with various biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components such as proteins and nucleic acids. The trichloromethyl group can also participate in covalent bonding with nucleophilic sites in proteins and DNA, leading to potential cytotoxic effects.

Case Studies

- Anticancer Properties : Research has indicated that compounds with similar structures to 2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone exhibit promising anticancer properties. A study published in Organic & Biomolecular Chemistry demonstrated that nitro-substituted pyrroles can inhibit tumor growth in vitro by inducing apoptosis in cancer cells .

Agricultural Chemistry

Pesticidal Applications

Due to its chemical structure, this compound may have potential as a pesticide or herbicide. The ability of the trichloromethyl group to disrupt cellular processes could be harnessed for pest control.

Research Insights

A study conducted on similar compounds showed that trichloroacetyl derivatives possess insecticidal properties against various pests. These findings suggest that 2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone could be evaluated for its effectiveness as an agricultural chemical .

Environmental Applications

Pollutant Degradation

The compound's reactivity may allow it to be used in the degradation of environmental pollutants. Its ability to form reactive intermediates can facilitate the breakdown of harmful substances in contaminated environments.

Case Studies

Research has shown that similar trichloroacetyl compounds can effectively degrade organophosphates in soil and water systems, providing a pathway for bioremediation strategies .

The applications of 2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone are diverse and promising across several domains including medicinal chemistry, agriculture, and environmental science. Future research should focus on detailed toxicological studies and the exploration of its full potential as an active pharmaceutical ingredient or agrochemical.

Further investigations into its mechanisms of action will enhance understanding of its biological effects and pave the way for novel applications in drug development and environmental remediation strategies.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trichloromethyl group can also participate in covalent bonding with nucleophilic sites in proteins and DNA, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

Reactivity Patterns

- Nitro Group : Facilitates nucleophilic aromatic substitution (e.g., reduction to amines) more readily than halogenated or acylated analogues .

- Trichloroacetyl Group : Participates in hydrolysis, esterification, and coupling reactions (e.g., amide bond formation in ) .

Physicochemical Properties

| Property | Target Compound | 4,5-Dibromo Analogue | 1-Methyl-4-Nitro Analogue |

|---|---|---|---|

| Solubility | Chloroform, DMSO | Chloroform, Methanol | Methanol, DMSO |

| Boiling Point | Not Reported | ~423°C (Predicted) | Not Reported |

| pKa | ~12.7 (Predicted)* | Not Reported | Not Reported |

*Predicted based on cyclopropylcarbonyl analogue data .

Stability and Crystallography

Biological Activity

2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone is a synthetic organic compound notable for its unique structural features, including a trichloromethyl group and a nitro-substituted pyrrole ring. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential biological activities and interactions with biological systems.

The compound's molecular formula is , with a CAS number of 942296-58-4. The structure is characterized by:

| Property | Value |

|---|---|

| IUPAC Name | 2,2,2-trichloro-1-(1-ethyl-4-nitropyrrol-2-yl)ethanone |

| Molecular Weight | 271.49 g/mol |

| InChI | InChI=1S/C8H7Cl3N2O3/c1-2-12... |

| Boiling Point | Not available |

The biological activity of 2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone is primarily attributed to its ability to interact with various biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components such as proteins and nucleic acids. Additionally, the trichloromethyl group can participate in covalent bonding with nucleophilic sites in proteins and DNA, leading to potential cytotoxic effects.

Antimicrobial Activity

Research indicates that compounds similar to 2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone exhibit antimicrobial properties. A study demonstrated that nitro-containing pyrrole derivatives possess significant activity against various bacterial strains, suggesting that this compound may also have similar effects .

Cytotoxicity

In vitro studies have shown that the compound can induce cytotoxic effects in certain cancer cell lines. The mechanism may involve the formation of reactive oxygen species (ROS) and subsequent apoptosis .

Environmental Impact

Due to its chemical structure, this compound has been investigated for its environmental persistence and potential toxicity in aquatic systems. Its chlorinated nature raises concerns regarding bioaccumulation and ecological effects .

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial activity of several nitro-substituted pyrrole derivatives against Acinetobacter baumannii. The results indicated that derivatives with similar structures to 2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone exhibited significant antibacterial activity, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on the cytotoxicity of trichloroacetyl derivatives, it was found that compounds like 2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone could effectively induce cell death in human cancer cell lines through apoptosis mechanisms. The study emphasized the importance of further exploring these compounds for therapeutic applications .

Q & A

Q. How can spectroscopic methods confirm the structural identity of this compound?

To confirm structural integrity, researchers should employ a multi-technique approach:

- IR Spectroscopy : Compare experimental peaks (e.g., C=O stretching at ~1700 cm⁻¹, nitro group vibrations at ~1520–1350 cm⁻¹) with reference data from NIST or CRC handbooks .

- Mass Spectrometry (EI-MS) : Validate molecular weight and fragmentation patterns using NIST-standardized spectra. The trichloro and nitro substituents will produce characteristic isotopic clusters and cleavage patterns .

- Gas Chromatography (GC) : Optimize column conditions (e.g., DB-Wax or SE-30) to assess purity and retention indices, cross-referenced with published chromatographic data .

Q. What crystallographic parameters are critical for resolving the 3D structure?

X-ray diffraction requires:

- Unit Cell Dimensions (e.g., monoclinic system with a, b, c axes and β angle, as seen in similar compounds ).

- Space Group Determination : Use systematic absences (e.g., P21/c in monoclinic systems) to assign symmetry .

- Refinement Metrics : Aim for R < 0.05 and validate thermal displacement parameters. Data collection with a Bruker APEX-II diffractometer and refinement via SHELXTL is recommended .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved?

Discrepancies (e.g., unexpected IR absorptions or MS fragments) require:

- Cross-Validation : Compare results across techniques (e.g., IR + MS + X-ray) to identify artifacts .

- Isotopic Labeling : For ambiguous fragments in MS, synthesize deuterated analogs to trace cleavage pathways.

- Reference Standards : Use NIST databases to confirm retention times (GC) or spectral matches (IR/MS) .

Q. What experimental design strategies optimize reaction condition studies?

For stability or synthesis optimization:

- Split-Plot Design : Test variables (e.g., temperature, solvent polarity) in randomized blocks to isolate confounding factors, as demonstrated in agricultural chemistry studies .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reaction time vs. yield) using central composite designs.

Q. How can crystal packing and intermolecular interactions be analyzed?

Use crystallographic data to:

- Map Hydrogen Bonds : Identify donor-acceptor distances (e.g., C=O···H-N interactions) and angles .

- Calculate Hirshfeld Surfaces : Quantify van der Waals contacts and π-π stacking using software like CrystalExplorer .

- Compare Polymorphs : If multiple crystal forms exist, analyze lattice energy differences via DFT calculations (supported by unit cell parameters ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.